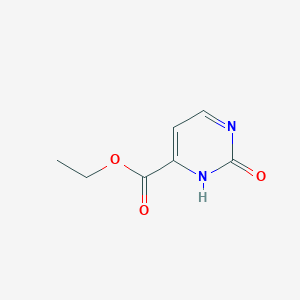

2-oxo-1,2-dihidropirimidina-4-carboxilato de etilo

Descripción general

Descripción

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de 2-oxo-1,2,3,4-tetrahidropirimidinas

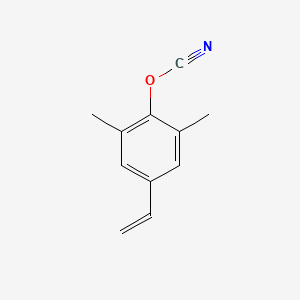

Este compuesto se utiliza en la síntesis de 2-oxo-1,2,3,4-tetrahidropirimidinas a través de la funcionalización oxidativa de arenos metilados/derivados bencílicos mediante urea generada in situ . Este proceso implica el uso de arenos metilados como sustituto de los aldehídos, la generación in situ de urea y el ácido láctico ecológico como catalizador verde para la síntesis del producto deseado en condiciones sin disolventes mediante la reacción de Biginelli .

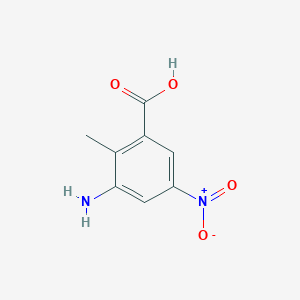

Ensayos antimicrobianos y antioxidantes

Los 2- (2- (arilideno)hidrazinil)tiazol-4-carboxilatos de etilo, sintetizados a partir de tiosemicarbazonas, que se ciclaron con bromopiruvato de etilo, se evaluaron para sus ensayos antimicrobianos y antioxidantes . Los estudios antioxidantes revelaron que estos compuestos son prometedores agentes antioxidantes .

Estudios de acoplamiento antiviral

Los compuestos sintetizados también se evaluaron para posibles objetivos antivirales mediante métodos de acoplamiento molecular. Los compuestos mostraron buenas afinidades de unión y constantes de inhibición para ser considerados como objetivos terapéuticos para la proteína M pro de SARS-CoV-2 (COVID-19) .

Inhibición de la actividad de la β-glucuronidasa

La 2-oxo-1,2,3,4-tetrahidropirimidina se ha identificado como un enfoque importante para el tratamiento de varias enfermedades al inhibir la actividad de la β-glucuronidasa .

Síntesis de tiazolo[3,2-a]pirimidinas

Los 4-aril-6-metil-2-sulfanylideno-1,2,3,4-tetrahidropirimidina-5-carboxilatos de etilo, que se ciclaron con bromopiruvato de etilo, se utilizaron en la síntesis de tiazolo[3,2-a]pirimidinas .

Síntesis de 3,4-dihidropirimidinonas (DHPM)

La reacción de Biginelli es una reacción de tres componentes catalizada por ácidos entre un aldehído, un compuesto activo de metileno hidrógeno y urea (o su análogo) y constituye una síntesis rápida y fácil de heterociclos altamente funcionalizados . La síntesis de DHPM fue reportada por el químico italiano Pietro Biginelli, en 1893, utilizando la reacción multicomponente de una sola olla de benzaldehído, urea y acetoacetato de etilo y empleando ácido clorhídrico como catalizador .

Mecanismo De Acción

Target of Action

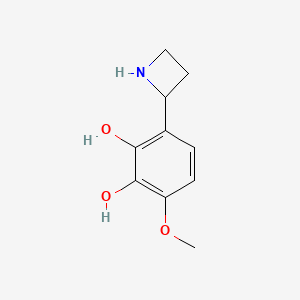

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, also known as ethyl 2-hydroxypyrimidine-4-carboxylate, is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The primary targets of this compound are human microglia and neuronal cells .

Mode of Action

The compound interacts with its targets, leading to significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways is observed as the possible mechanism of action .

Result of Action

The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity .

Propiedades

IUPAC Name |

ethyl 2-oxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-4-8-7(11)9-5/h3-4H,2H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPUSNGXXUGWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665320 | |

| Record name | Ethyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306961-02-4 | |

| Record name | Ethyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-Butynoic acid methyl ester](/img/structure/B1501024.png)